2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
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Overview
Description
2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is a heterocyclic compound that features a benzimidazole core fused with a dioxane ring. This compound is part of a broader class of benzimidazole derivatives, which are known for their diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole typically involves the condensation of 2,3-dihydro-1,4-benzodioxine-6,7-diamine dihydrochloride with formic acid. The reaction is carried out by heating the mixture in a boiling water bath for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at positions 2 and 5.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting cellular processes such as DNA replication and protein synthesis . The specific pathways involved depend on the biological context and the nature of the target enzyme.
Comparison with Similar Compounds
Similar Compounds
2-(substituted-phenyl)benzimidazole: Known for its anticancer activity.
2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole: Exhibits antibacterial and antifungal properties.
3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine: Studied for its anticancer activity.
Uniqueness
2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is unique due to its fused dioxane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives and contributes to its specific interactions with molecular targets .
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole |
InChI |
InChI=1S/C14H16N2O3/c1-3-17-4-2-9(1)14-15-10-7-12-13(8-11(10)16-14)19-6-5-18-12/h7-9H,1-6H2,(H,15,16) |
InChI Key |
VEFCTVUQSIOFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC3=CC4=C(C=C3N2)OCCO4 |
Origin of Product |
United States |
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